Pantoprazole dimer
Overview
Description
Pantoprazole is a proton pump inhibitor (PPI) that decreases the amount of acid produced in the stomach . It is used to treat certain conditions in which there is too much acid in the stomach, such as erosive esophagitis or “heartburn” caused by gastroesophageal reflux disease (GERD) .
Synthesis Analysis
The synthesis of Pantoprazole involves the formation of a radical cation in the pH range of 5−8 . The difluoromethoxy group plays a crucial role in stabilizing the C-6 free radical, which is a prerequisite for the formation of the dimer byproduct . The synthesis of Pantoprazole RC E is reported using the benzidine rearrangement .
Molecular Structure Analysis
Pantoprazole is chemically known as 5-(difluoromethoxy)-2-[{(3,4-dimethoxypyridin-2-yl)methyl]sulfinyl]-1H-benzimidazole . The structure of Pantoprazole was confirmed through mass, IR, and NMR analyses .
Chemical Reactions Analysis
The oxidation of sulfide in the synthesis of Pantoprazole API has been reported for the first time . The formation of biaryls involves oxidative coupling of the aromatic rings using free-radical-forming .
Physical And Chemical Properties Analysis
Pantoprazole is readily soluble in water and ethyl alcohol . The identification of Pantoprazole is confirmed by infrared absorption spectrophotometry, as well as by a positive reaction to the sodium ion .
Scientific Research Applications
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Pharmaceutical Synthesis
- Pantoprazole sodium, a substituted benzimidazole derivative, is an irreversible proton pump inhibitor .
- It’s primarily used for the treatment of duodenal ulcers, gastric ulcers, and gastroesophageal reflux disease (GERD) .
- A cost-effective, scalable, and environmentally benign process is reported for the synthesis of pantoprazole sodium sesquihydrate .
- At least two of the three main synthetic steps (coupling and oxidation) have been carried out for the first time in water, with no need to isolate and purify the intermediates .
- This process uses minimum organic solvents, making it both economical and environment friendly .
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Impurity Analysis
- The monographs of European Pharmacopoeia (Ph. Eur.) and United States Pharmacopoeia (USP) specify six impurities, viz.; impurities A, B, C, D, E and F, respectively for its active pharmaceutical ingredient (API) .
- The identification and synthesis of all impurities except impurity E are well described in the literature .
- The prospects to the formation and controlling of impurity E up to ≤0.03% in the synthesis of pantoprazole sodium sesquihydrate (PAN) were discussed in detail for the first time .
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Phase Transformation
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Impurity Control
- The formation and control of potential dimer impurity E of pantoprazole sodium sesquihydrate were discussed in detail for the first time .
- The development of an optimal preparation procedure of dimer impurity E has been described .
- A plausible mechanism involved in the formation of impurity E has been proposed .
Safety And Hazards
Future Directions
Pantoprazole is usually given for up to 8 weeks at a time while your esophagus heals . It is also used to treat Zollinger-Ellison syndrome and other conditions involving excess stomach acid . Pantoprazole doses should be slowly lowered, or tapered, before discontinuing as rapid discontinuation of PPIs such as Pantoprazole may cause a rebound effect and a short term increase in hypersecretion .
properties
IUPAC Name |
5-(difluoromethoxy)-6-[6-(difluoromethoxy)-2-[(3,4-dimethoxypyridin-2-yl)methylsulfinyl]-3H-benzimidazol-5-yl]-2-[(3,4-dimethoxypyridin-2-yl)methylsulfinyl]-1H-benzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H28F4N6O8S2/c1-45-23-5-7-37-21(27(23)47-3)13-51(43)31-39-17-9-15(25(49-29(33)34)11-19(17)41-31)16-10-18-20(12-26(16)50-30(35)36)42-32(40-18)52(44)14-22-28(48-4)24(46-2)6-8-38-22/h5-12,29-30H,13-14H2,1-4H3,(H,39,41)(H,40,42) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTDAWOKDELVUAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1)CS(=O)C2=NC3=C(N2)C=C(C(=C3)OC(F)F)C4=CC5=C(C=C4OC(F)F)N=C(N5)S(=O)CC6=NC=CC(=C6OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H28F4N6O8S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
764.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pantoprazole dimer |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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